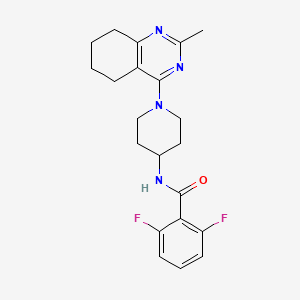
2,6-difluoro-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrahydroquinazoline and piperidine rings, followed by the introduction of the amide group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group, the piperidine ring, and the tetrahydroquinazoline ring would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amide group, the piperidine ring, and the tetrahydroquinazoline ring could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .科学的研究の応用
Biological Potential of Indole Derivatives
The compound contains an indole nucleus, which is found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes the compound a valuable candidate for developing new useful derivatives .
Fluorinated Quinolines
The compound has a quinoline ring system, which is widespread in nature . Fluorinated quinolines have found applications in medicine, with many synthetic quinolines exhibiting antibacterial, antineoplastic, and antiviral activities . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .
Degradation Product of Diflubenzuron
2,6-Difluorobenzoic acid, a component of the compound, is the major degradation product of diflubenzuron . Diflubenzuron is an insecticide used in agriculture, indicating potential applications of the compound in pest control .
Synthesis of Other Compounds
2,6-Difluorobenzoic acid has been used in the synthesis of other compounds, such as 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate . This suggests that the compound could be used as a precursor in the synthesis of other bioactive compounds .
Substrate for Acid Phosphatases
DiFMUP, a fluorinated 4-methylumbelliferyl phosphate (MUP) derivative, has a lower pKa than that of MUP, making it an excellent substrate for continuously assaying acid phosphatases at low pH . The reaction product of DiFMUP has excitation/emission maxima of 358/452 nm .
Synthesis of Pesticides
The compound is used as a synthetic intermediate for fluoroarylcarbonylurea pesticides . It can be used to synthesize various insecticides and acaricides, such as diflubenzuron, triflumuron, and chlorfluazuron .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,6-difluoro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O/c1-13-24-18-8-3-2-5-15(18)20(25-13)27-11-9-14(10-12-27)26-21(28)19-16(22)6-4-7-17(19)23/h4,6-7,14H,2-3,5,8-12H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPIAFAKGCLKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

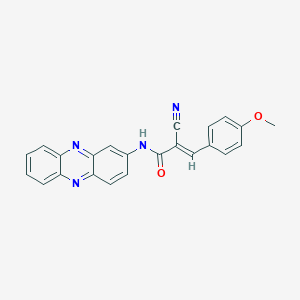
![1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2728144.png)
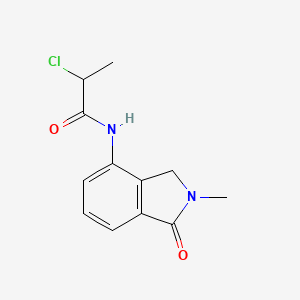
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2728148.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2728149.png)
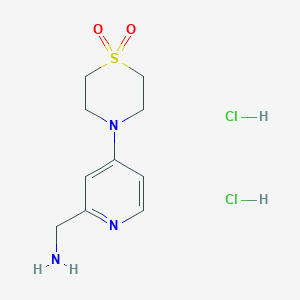


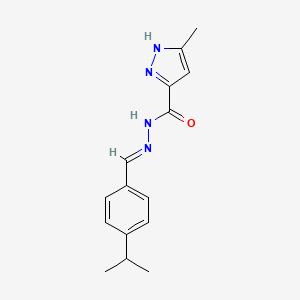
![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone](/img/structure/B2728157.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2728158.png)
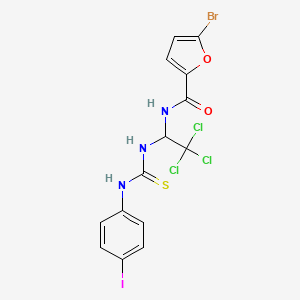

![N-(4-ethoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2728165.png)